Citicoline (sodium)

pharmaceutical formulation salt selection quality control

Citicoline sodium (CAS 33818-15-4), the preferred sodium salt of CDP-choline, offers superior aqueous solubility and reduced hygroscopicity vs. free base. Its ≥90% oral bioavailability and dual choline-cytidine delivery (BBB crossing within 1–2h) provide clear advantages over choline bitartrate or alpha-GPC. USP-grade material with 98.0–102.0% purity ensures batch consistency and analytical reproducibility. Self-GRAS designation supports supplement manufacturing.

Molecular Formula C14H25N4NaO11P2
Molecular Weight 510.31 g/mol
Cat. No. B12425045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiticoline (sodium)
Molecular FormulaC14H25N4NaO11P2
Molecular Weight510.31 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]
InChIInChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1
InChIKeyYWAFNFGRBBBSPD-OCMLZEEQSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 700 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citicoline (Sodium) for Scientific Research and Pharmaceutical Formulation


Citicoline sodium (CAS 33818-15-4), the sodium salt of cytidine-5′-diphosphocholine (CDP-choline), is a water-soluble, high-purity mononucleotide compound with molecular formula C14H25N4NaO11P2 and molecular weight 510.31 g/mol . As a USP Reference Standard-grade material with established Self-GRAS designation for dietary supplement applications [1], citicoline sodium exhibits ≥90% oral bioavailability [2] and demonstrates neuroprotective effects in preclinical and clinical models [3]. This compound serves as an exogenous source of both choline and cytidine, supporting acetylcholine synthesis and neuronal membrane phospholipid repair .

Why Citicoline Sodium Cannot Be Replaced by Free Base Citicoline or Alternative Choline Sources


In-class substitution of citicoline sodium with citicoline free base or alternative choline donors (e.g., choline bitartrate, alpha-GPC) introduces material risks to formulation stability, analytical reproducibility, and therapeutic comparability. Citicoline sodium demonstrates superior aqueous solubility and reduced hygroscopicity relative to the free base form [1]. Unlike choline bitartrate, which at 50 mg/kg oral challenge showed no significant increase in human brain choline metabolites [2], citicoline sodium delivers both choline and cytidine moieties that cross the blood-brain barrier within 1–2 hours post-administration [3]. Pharmacopeial-grade citicoline sodium must meet USP monograph specifications of 98.0%–102.0% purity on anhydrous basis [4], a level not uniformly guaranteed across all commercial citicoline base or salt forms. The quantitative evidence below substantiates why procurement decisions must be guided by specific salt-form identification rather than generic compound class selection.

Quantitative Differentiation Evidence for Citicoline Sodium


Citicoline Sodium vs. Citicoline Free Base: Superior Aqueous Solubility and USP Monograph Compliance

Citicoline sodium (CAS 33818-15-4) offers materially improved aqueous solubility compared to the free base form due to its ionic sodium salt structure [1]. The sodium salt is classified as 'easily soluble in water' while the free base exhibits limited aqueous solubility [1]. Furthermore, USP Reference Standard-grade citicoline sodium requires assay specifications of not less than 98.0% and not more than 102.0% on the anhydrous basis [2], providing an analytically verifiable quality benchmark absent from generic citicoline base procurement.

pharmaceutical formulation salt selection quality control analytical chemistry

Citicoline Sodium in Acute Ischemic Stroke: Network Meta-Analysis Ranking vs. Edaravone, Ginkgolide, and Cerebrolysin

A 2024 network meta-analysis of 35 studies (total N=18,423 patients) evaluated nine neuroprotective interventions for acute ischemic stroke. Citicoline ranked highest among all treatments for improvement in neurological function (mRS or NIHSS scores) when compared with conventional therapy [1]. Specifically, the efficacy ranking for neurological improvement was: citicoline + vinpocetine > ginkgo diterpene lactone meglumine > citicoline monotherapy > edaravone dexborneol > cinepazide maleate > ginkgolide > edaravone > conventional treatment [1]. Citicoline reduced mortality compared with conventional therapy, while edaravone, ginkgolide, and edaravone dexborneol demonstrated higher adverse effect rates [1].

acute ischemic stroke neuroprotection network meta-analysis clinical outcomes

Citicoline Sodium in Acute Ischemic Stroke: Pooled OR 1.56 for Functional Independence vs. Placebo

A systematic review and formal meta-analysis of 10 randomized, double-blind, placebo-controlled trials evaluated citicoline sodium initiated within 14 days of acute ischemic stroke onset. Administration of citicoline was associated with a significantly higher rate of independence (modified Rankin Scale mRS ≤2), with odds ratio (OR) 1.56 (95% CI: 1.12–2.16) under random-effects modeling and OR 1.20 (95% CI: 1.06–1.36) under fixed-effects modeling [1]. In the subgroup not receiving recombinant tissue plasminogen activator (rtPA), the effect increased to OR 1.63 (95% CI: 1.18–2.24) [1].

ischemic stroke randomized controlled trial meta-analysis functional recovery

Citicoline Sodium in Traumatic Brain Injury: RR 1.18 for Independence vs. Standard Care

A 2023 systematic review and meta-analysis of 11 clinical studies (total N=2,771 patients) evaluated citicoline initiated within 24 hours of traumatic brain injury (TBI). Under random-effects modeling, citicoline treatment was associated with a significantly higher rate of independence at the end of follow-up, with relative risk (RR) 1.18 (95% CI: 1.05–1.33; I²=42.6%) [1]. Notably, dose and route of administration (oral vs. intravenous) did not significantly affect outcomes, and no safety concerns or mortality effects were observed [1]. The COBRIT trial (N=1,213) had previously shown no benefit; this updated meta-analysis clarifies the favorable effect when pooled across all available trials [1].

traumatic brain injury neurorestoration meta-analysis independence outcomes

Citicoline Sodium in Cognitive Impairment: Standardized Mean Difference 0.56–1.57 vs. Placebo

A 2023 systematic review and meta-analysis of seven studies evaluated citicoline sodium in patients with mild cognitive impairment, Alzheimer's disease, or post-stroke dementia. Pooled standardized mean differences (SMD) for cognitive improvement ranged from 0.56 (95% CI: 0.37–0.75) to 1.57 (95% CI: 0.77–2.37) in sensitivity analyses, with all included studies showing a positive effect on cognitive function [1]. Six studies were eligible for meta-analytic pooling, confirming a consistent direction of benefit despite acknowledged limitations in study quality [1].

cognitive impairment Alzheimer's disease vascular dementia meta-analysis

Citicoline Sodium Preclinical Stroke Model: Infarct Volume Reduction 27.8% vs. Vehicle Control

A meta-analysis of 14 preclinical studies (522 animals) using occlusive stroke models evaluated citicoline sodium's neuroprotective efficacy. Weighted mean difference analysis demonstrated that citicoline reduced infarct volume by 27.8% (95% CI: 19.9%–35.6%; p<0.001) relative to vehicle control [1]. Stratified analysis revealed superior efficacy in proximal middle cerebral artery (MCA) occlusion models versus distal occlusion, and multiple dosing regimens outperformed single-dose administration [1]. Neurological deficit scores improved by 20.2% (95% CI: 6.8%–33.7%; p=0.015) in the subset of four studies reporting these data [1].

preclinical stroke infarct volume neuroprotection animal models

Optimal Application Scenarios for Citicoline Sodium Procurement


Acute Ischemic Stroke Clinical Trials Requiring Functional Independence Endpoint

Citicoline sodium is indicated for randomized controlled trials in acute ischemic stroke populations where functional independence (mRS ≤2) serves as the primary outcome measure. The pooled OR of 1.56 (95% CI: 1.12–2.16) for independence vs. placebo [1] provides a quantifiable benchmark for statistical power calculations. Notably, the effect size increases to OR 1.63 in patients not receiving rtPA [1], suggesting optimal trial enrollment stratification. The 2024 network meta-analysis further confirms citicoline's ranking above edaravone and ginkgolide for neurological improvement [2], supporting its selection as the investigational agent of choice in multi-arm comparative efficacy trials.

Pharmaceutical Formulation of Injectable or Aqueous Oral Neuroprotective Products

Citicoline sodium is the preferred salt form for any aqueous-based pharmaceutical formulation, including injectable solutions, oral liquid preparations, and effervescent delivery systems. Its ionic sodium salt structure confers aqueous solubility materially exceeding that of free base citicoline [3]. Procurement specifications should mandate USP Reference Standard-grade material with assay purity of 98.0%–102.0% on the anhydrous basis [4] to ensure batch-to-batch consistency and analytical method validation compliance. Self-GRAS designation [5] additionally supports its use in dietary supplement manufacturing where regulatory clarity is required.

Traumatic Brain Injury Clinical Research with Independence Outcome Measures

For TBI clinical studies requiring neurorestorative endpoints, citicoline sodium offers the most current meta-analytic support among available interventions, with RR 1.18 (95% CI: 1.05–1.33) for independence across 2,771 patients from 11 studies [6]. The absence of dose-response or route-of-administration effects [6] simplifies trial protocol design and allows flexibility in formulation selection. Researchers should reference this pooled effect size when designing superiority or non-inferiority trials against standard care alone.

Preclinical Stroke Model Positive Control Standardization

Citicoline sodium serves as a validated positive control for rodent models of ischemic stroke, with a well-characterized effect size of 27.8% infarct volume reduction (95% CI: 19.9%–35.6%; p<0.001) vs. vehicle [7]. This quantitative benchmark enables proper power calculations for novel neuroprotective agent screening and facilitates cross-study comparability. Researchers should employ multiple dosing regimens rather than single-dose protocols, as stratified analysis demonstrates superior efficacy with repeated administration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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